![molecular formula C9H8BrN3 B2949506 1-(4-Bromobenzyl)-1H-1,2,4-triazole CAS No. 143030-55-1](/img/structure/B2949506.png)
1-(4-Bromobenzyl)-1H-1,2,4-triazole
Overview
Description
1-(4-Bromobenzyl)-1H-1,2,4-triazole, also known as 4-Bromobenzyl-1,2,4-triazole or BBT, is a synthetic organic compound that belongs to the triazole family of compounds. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and dimethylsulfoxide (DMSO). BBT is a useful reagent in organic synthesis, and has been used in a variety of scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
I have conducted several searches to find detailed scientific research applications for “1-(4-Bromobenzyl)-1H-1,2,4-triazole”, but unfortunately, the specific details you requested are not readily available in the search results. The information provided mainly covers the chemical’s properties and availability from suppliers like Sigma-Aldrich , Ambeed , and BLD Pharm .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as glutathione s-transferase p . This enzyme plays a crucial role in the detoxification of harmful substances in the body.
Mode of Action
The bromobenzyl group could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Inhibition of this enzyme can play an important role in the treatment of degenerative diseases, such as type-II diabetes mellitus .
Result of Action
Similar compounds have shown antioxidant activities and have been found to be effective against both gram-positive and gram-negative bacteria .
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRDIDKYYDTBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-1H-1,2,4-triazole |
Synthesis routes and methods I
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Synthesis routes and methods II
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